molecular formula C10H11N3O4 B2935527 3-(5-Methyl-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid CAS No. 1219587-58-2

3-(5-Methyl-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid

Cat. No.: B2935527
CAS No.: 1219587-58-2
M. Wt: 237.215
InChI Key: ZYOAGGOMPQTXHM-UHFFFAOYSA-N
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Description

3-(5-Methyl-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid is a crucial advanced intermediate in the synthetic pathway of C5-substituted pyrimidine nucleotides. Its primary research value lies in its role as a key precursor for the synthesis of 5-methyluridine (ribothymidine) and its derivatives, which are essential components of transfer RNA (tRNA) and other nucleic acids. The compound's structure, featuring a pyrazolopyrimidine dione core, is functionally equivalent to a 5,6-dihydrouracil derivative, making it a versatile building block for nucleoside analog development. Researchers utilize this propanoic acid-functionalized intermediate to introduce the methyl group at the C5 position of the uracil ring through various coupling and cyclization strategies. This synthetic utility is vital for producing isotopically labeled nucleotides for metabolic tracing studies and for creating modified nucleosides that probe the structure and function of RNA. Furthermore, its application extends to the preparation of potential chemotherapeutic agents, as modified nucleotides can act as antimetabolites or inhibitors of enzymes involved in nucleotide metabolism. The compound enables the study of tRNA modification and its impact on translational fidelity and cellular stress response. For research use only.

Properties

IUPAC Name

3-(5-methyl-2,7-dioxo-1,4-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4/c1-5-6(2-3-9(15)16)10(17)13-7(11-5)4-8(14)12-13/h4,11H,2-3H2,1H3,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOAGGOMPQTXHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=CC(=O)N2)N1)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Methyl-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid typically involves multiple steps, starting with the formation of the pyrazolopyrimidine core. One common approach is the cyclization of appropriate hydrazine derivatives with diketones or β-diketones under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific type of reaction depends on the functional groups present and the reaction conditions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, in the presence of a suitable solvent.

  • Addition: Addition reactions may involve the use of organometallic reagents or Grignard reagents.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted or addition products. These products can be further purified and characterized using techniques such as chromatography and spectroscopy.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: Biologically, 3-(5-Methyl-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid has shown potential in various biological assays. It may exhibit activities such as antimicrobial, antiviral, anti-inflammatory, and anticancer properties, making it a candidate for drug development.

Medicine: In medicine, this compound is being investigated for its therapeutic potential. It may be used in the treatment of diseases such as cancer, infections, and inflammatory conditions. Its ability to interact with specific molecular targets makes it a promising candidate for drug discovery.

Industry: In the industrial sector, this compound is utilized in the production of various chemical products. Its versatility and reactivity make it suitable for applications in material science, polymer chemistry, and other industrial processes.

Mechanism of Action

The mechanism by which 3-(5-Methyl-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may modulate signaling pathways, leading to biological responses such as inhibition of enzyme activity, modulation of receptor function, or alteration of gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazolo[1,5-a]pyrimidine Derivatives

Compound A : 3-(5-Methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid (CAS: 1030457-30-7)
  • Molecular Formula : C₁₅H₁₃N₅O₃
  • Molecular Weight : 311.30
  • Key Differences : Incorporates a phenyl group at position 2 and a triazolo ring system instead of pyrazolo. This substitution enhances steric bulk and may alter receptor-binding affinity .
Compound B : 3-(2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid (CAS: 951626-68-9)
  • Molecular Formula : C₁₈H₂₀N₃O₂
  • Molecular Weight : 309.37
Compound C : 6-Ethyl-7-hydroxy-5-methyl-pyrazolo[1,5-a]-pyrimidine-3-carboxylic acid (CAS: 656818-38-1)
  • Molecular Formula : C₁₀H₁₁N₃O₃
  • Molecular Weight : 221.22
  • Key Differences: Replaces the propanoic acid chain with a carboxylic acid at position 3, altering electronic properties and acidity (pKa ~3.5) .

Structural Modifications in Fused Ring Systems

Compound D : (2-Methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid (CAS: 1030420-11-1)
  • Molecular Formula : C₁₀H₉N₃O₃
  • Molecular Weight : 219.20
  • Key Differences: Contains a pyrido-triazolo ring system instead of pyrazolo-pyrimidine. The acetic acid chain reduces steric hindrance compared to propanoic acid .
Compound E : 3-(5-Methyl-7-oxo-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid (CAS: 1030457-38-5)
  • Molecular Formula : C₁₄H₁₃N₅O₃
  • Molecular Weight : 299.28

Physicochemical and Commercial Considerations

Parameter Target Compound (CAS 1158240-94-8) Compound A (CAS 1030457-30-7) Compound E (CAS 1030457-38-5)
Molecular Formula C₁₀H₁₁N₃O₃ C₁₅H₁₃N₅O₃ C₁₄H₁₃N₅O₃
Molecular Weight 221.21 311.30 299.28
Substituents 5-Methyl, propanoic acid 2-Phenyl, triazolo 2-Pyridin-4-yl, triazolo
Boiling Point (°C) 453.3 ± 55.0 Not reported Not reported
Commercial Status Available (Combi-Blocks Inc.) Available (95% purity) Discontinued (CymitQuimica)
  • Synthetic Challenges : Compounds with triazolo rings (e.g., Compounds A and E) require multi-step synthesis involving hydrazine derivatives, as described in .

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